molecular formula C22H22BrO2P B1585613 Methyl 2-(triphenylphosphoranyl)propanoate CAS No. 2689-62-5

Methyl 2-(triphenylphosphoranyl)propanoate

Cat. No.: B1585613
CAS No.: 2689-62-5
M. Wt: 429.3 g/mol
InChI Key: KEVZIELRABBJEP-UHFFFAOYSA-M
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Description

Methyl 2-(triphenylphosphoranyl)propanoate is a chemical compound with the molecular formula C22H23O2P . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of this compound is 350.39 . The exact structure can be found in the MOL file with the MDL Number MFCD09842894 .

Scientific Research Applications

Catalytic Properties and Synthesis

Methyl 2-(triphenylphosphoranyl)propanoate has been explored for its catalytic properties, particularly in the production of other compounds. For instance, a study demonstrated the use of a palladium complex containing this compound in the methoxycarbonylation of ethene, leading to the production of methyl propanoate, a compound with industrial applications (Clegg et al., 1999). Similarly, various polyhedral oligomeric silsesquioxanes with diphenylphosphine moieties, related to this compound, have been used in methoxycarbonylation reactions, showcasing different selectivities based on their molecular architecture (Vautravers & Cole-Hamilton, 2009).

Role in Chemical Reactions

This compound plays a role in various chemical reactions. For example, it's involved in the synthesis of compounds like methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, highlighting its utility in producing complex organic molecules with potential applications in different fields (Cao et al., 2002). Another study detailed the synthesis of methyl propanoate via Baeyer-Villiger monooxygenases, where this compound could potentially be involved as a precursor or a catalyst (van Beek et al., 2014).

Role in Organic Synthesis

In organic synthesis, this compound is involved in the creation of various heterocyclic compounds. It has been used in reactions with nucleophiles to synthesize heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates, demonstrating its versatility in creating structurally diverse molecules (Agarwal & Knaus, 1985).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(triphenylphosphoranyl)propanoate involves the reaction of triphenylphosphine with ethyl 2-bromoacetate followed by esterification with methanol.", "Starting Materials": [ "Triphenylphosphine", "Ethyl 2-bromoacetate", "Methanol" ], "Reaction": [ "Step 1: Triphenylphosphine is added to a solution of ethyl 2-bromoacetate in anhydrous tetrahydrofuran (THF) at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete consumption of the starting material.", "Step 3: The reaction mixture is then quenched with water and extracted with ethyl acetate.", "Step 4: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 5: The crude product is then dissolved in methanol and treated with a catalytic amount of sulfuric acid.", "Step 6: The reaction mixture is refluxed for several hours until TLC analysis shows complete conversion of the starting material.", "Step 7: The reaction mixture is then cooled to room temperature and neutralized with sodium bicarbonate.", "Step 8: The mixture is extracted with ethyl acetate and the organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the pure product, Methyl 2-(triphenylphosphoranyl)propanoate." ] }

2689-62-5

Molecular Formula

C22H22BrO2P

Molecular Weight

429.3 g/mol

IUPAC Name

(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;bromide

InChI

InChI=1S/C22H22O2P.BrH/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1

InChI Key

KEVZIELRABBJEP-UHFFFAOYSA-M

SMILES

CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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